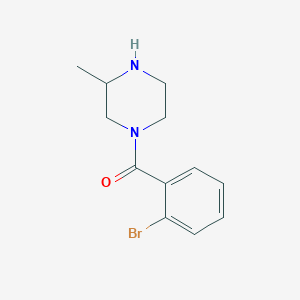

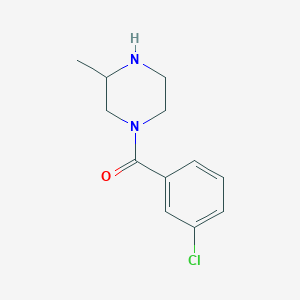

![molecular formula C10H7BrFN3O2 B6362227 1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 1240568-53-9](/img/structure/B6362227.png)

1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole” is a complex organic molecule that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The molecule also contains a bromine atom and a fluorine atom attached to a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and a nitro group attached to the pyrazole ring .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine and fluorine atoms could potentially influence the overall shape and properties of the molecule due to their size and electronegativity .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties are influenced by the structure of the compound and the atoms it contains .Applications De Recherche Scientifique

Microwave Synthesis and Antimicrobial Activity

Compounds containing pyrazole structures, similar to 1-[(4-Bromo-2-fluorophenyl)methyl]-4-nitro-1H-pyrazole, have been explored for their antimicrobial properties. Raval, Desai, and Desai (2012) synthesized pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, exhibiting significant biological activity, including antimicrobial effects, through microwave synthesis (Raval, Desai, & Desai, 2012).

Synthesis and Crystal Structures

Loh et al. (2013) conducted a study on pyrazole compounds, focusing on their synthesis and crystal structure determination. This research contributes to understanding the structural aspects of compounds related to this compound (Loh et al., 2013).

X-Ray Supramolecular Structure and Synthesis

Padilla-Martínez et al. (2011) studied the molecular structures of pyrazole derivatives, focusing on their synthesis and X-ray supramolecular structure. This research provides insights into the structural characteristics of pyrazole-based compounds (Padilla-Martínez et al., 2011).

QSAR of Herbicidal Pyrazolyl Ethers

Clark (1996) explored the quantitative structure-activity relationships (QSAR) of herbicidal pyrazolyl ethers, a category encompassing compounds like this compound. This study highlighted their potential as herbicides (Clark, 1996).

Structural Characterization and Synthesis

Kariuki, Abdel-Wahab, and El‐Hiti (2021) synthesized and characterized pyrazole derivatives, similar to the compound , offering valuable insights into their chemical properties and potential applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Reductive Cyclization in Pyrazole Derivatives

Szlachcic et al. (2020) analyzed the molecular structure of pyrazole derivatives, investigating the role of intramolecular hydrogen bonding in their reductive cyclization process. This study sheds light on the reactivity of such compounds (Szlachcic et al., 2020).

Synthesis and Biological Activities

Oliveira et al. (2017) evaluated the biological activities, including analgesic and anti-inflammatory effects, of pyrazole derivatives. Though the study focuses on a different pyrazole derivative, it provides context for the potential biological applications of similar compounds (Oliveira et al., 2017).

Identification and Characterization of a Research Chemical

McLaughlin et al. (2016) identified and characterized a novel pyrazole-based research chemical, providing a framework for understanding the synthesis and analytical characterization of such compounds (McLaughlin et al., 2016).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-[(4-bromo-2-fluorophenyl)methyl]-4-nitropyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN3O2/c11-8-2-1-7(10(12)3-8)5-14-6-9(4-13-14)15(16)17/h1-4,6H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUVDSGRPWJUTLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)CN2C=C(C=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dibromo-1-[(2,5-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362160.png)

![3-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362162.png)

![1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane](/img/structure/B6362167.png)

amine hydrochloride](/img/structure/B6362179.png)

amine hydrochloride](/img/structure/B6362196.png)

![3,5-Dibromo-1-[(3-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362225.png)